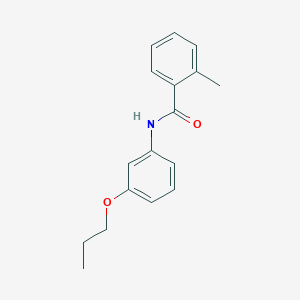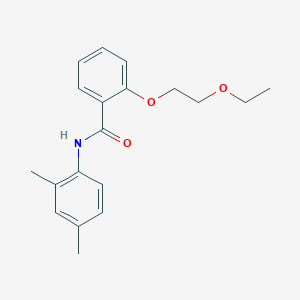
N-(sec-butyl)-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-isobutoxybenzamide, also known as BIBX 1382, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the epidermal growth factor receptor (EGFR). This receptor is involved in various cellular processes, including cell growth, differentiation, and survival, making it an attractive target for cancer therapies.
Mécanisme D'action
N-(sec-butyl)-4-isobutoxybenzamide 1382 acts as a competitive inhibitor of the EGFR, binding to the receptor and preventing the binding of ligands such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-4-isobutoxybenzamide 1382 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Furthermore, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-4-isobutoxybenzamide 1382 in lab experiments is its selectivity for the EGFR, which allows for specific targeting of cancer cells that overexpress this receptor. However, one limitation is that N-(sec-butyl)-4-isobutoxybenzamide 1382 may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass the EGFR.
Orientations Futures
Further research is needed to fully understand the potential of N-(sec-butyl)-4-isobutoxybenzamide 1382 as a therapeutic agent in cancer treatment. One future direction could be to investigate the use of N-(sec-butyl)-4-isobutoxybenzamide 1382 in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective EGFR antagonists could lead to improved treatment options for cancer patients.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-isobutoxybenzamide 1382 involves several steps, starting with the reaction of 4-hydroxybenzoic acid with isobutyl bromide to form 4-isobutoxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sec-butylamine to form N-(sec-butyl)-4-isobutoxybenzamide.
Applications De Recherche Scientifique
N-(sec-butyl)-4-isobutoxybenzamide 1382 has been extensively studied for its potential as a therapeutic agent in cancer treatment. As an EGFR antagonist, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in lung cancer and head and neck cancer. Additionally, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been investigated for its potential in combination with other cancer therapies, such as radiation and chemotherapy.
Propriétés
Nom du produit |
N-(sec-butyl)-4-isobutoxybenzamide |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-butan-2-yl-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) |
Clé InChI |
XJWUGUWPVHABRG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)


![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)